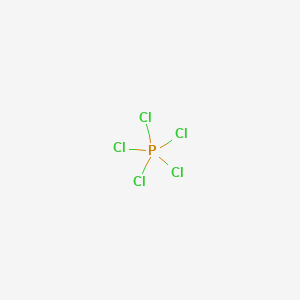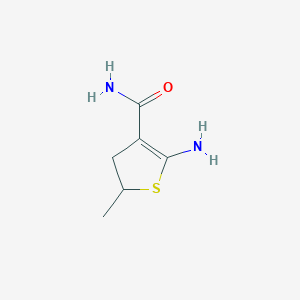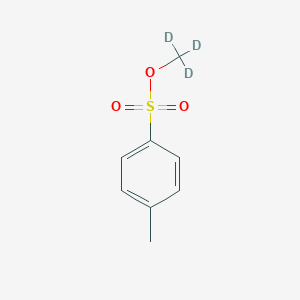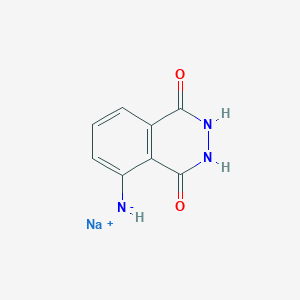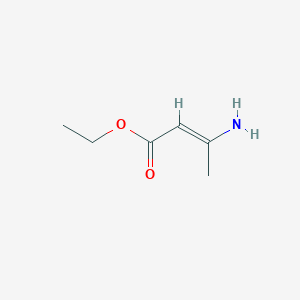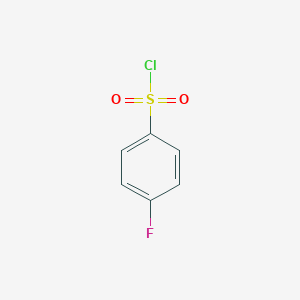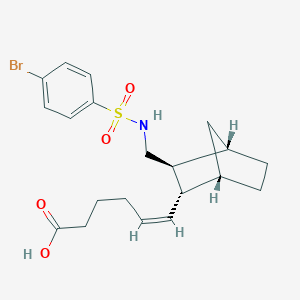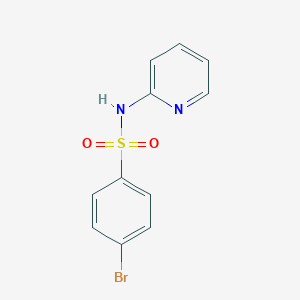
4-Bromo-N-(2-pyridyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(2-pyridyl)benzenesulfonamide is a compound that is structurally related to a class of benzenesulfonamides. These compounds are known for their potential biological activities, particularly as inhibitors of carbonic anhydrase isozymes, which are enzymes involved in various physiological processes such as respiration and acid-base balance . The compound of interest, although not directly studied in the provided papers, shares a common sulfonamide group and a pyridyl substituent, which are significant for binding to the target enzymes.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of amines with sulfonyl chlorides. For instance, the synthesis of N-(4-pyridylmethyl)benzenesulfonamides can be achieved by reacting (4-pyridylmethyl)amine with benzenesulfonyl chlorides, followed by treatment with hydrogen peroxide and acetic acid to form N-oxides, which can further undergo dimerization . Another example is the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine, which leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide . These methods provide a basis for the synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide, which would likely involve a similar reaction between an appropriate pyridylamine and a brominated sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray diffraction, revealing details such as crystal packing, hydrogen bonding, and π-π interactions. For example, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide shows extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond, which are important for the stability of the crystal structure . These structural features are crucial for understanding the binding interactions of the compounds with their biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions due to their functional groups. The sulfonamide nitrogen can act as a nucleophile, and the aromatic ring can undergo electrophilic substitution reactions. The presence of a bromine atom in 4-Bromo-N-(2-pyridyl)benzenesulfonamide would make it amenable to further functionalization through nucleophilic aromatic substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, can be predicted using computational methods like Density Functional Theory (DFT) . These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The antimicrobial activity of these compounds can be assessed using methods like the disk diffusion method, and their binding to biological targets can be studied through molecular docking studies .
Applications De Recherche Scientifique
Applications in HIV-1 Infection Prevention
The study by Cheng De-ju on methylbenzenesulfonamide derivatives, including those with 4-bromo substituents, has increased due to their potential as small molecular antagonists in the prevention of human HIV-1 infection. This research outlines the synthesis of novel compounds that could be utilized as candidate compounds for drug development targeting HIV-1 infection prevention (De-ju, 2015).
Antimicrobial and Antifungal Activities
The synthesis of 5–bromo–2-chloropyrimidin-4-amine derivatives by V. L. Ranganatha and colleagues resulted in compounds with significant antimicrobial and antifungal activities. Among these, N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited remarkable activity against pathogenic bacterial and fungal strains, underscoring its potential for therapeutic applications in combating infections (Ranganatha et al., 2018).
Inhibition of Carbonic Anhydrase Isoforms
Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm were synthesized and characterized by Yassine Aimene and colleagues. These compounds showed promising nanomolar inhibitory activity against carbonic anhydrase isoform IX, demonstrating potential as anticancer drug candidates due to their pronounced selectivity (Aimene et al., 2019).
Propriétés
IUPAC Name |
4-bromo-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYAOASOWZRBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967183 |
Source


|
| Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Bromo-N-(2-pyridyl)benzenesulfonamide | |
CAS RN |
5273-99-4 |
Source


|
| Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
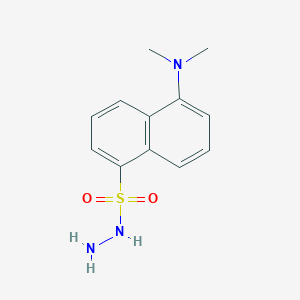
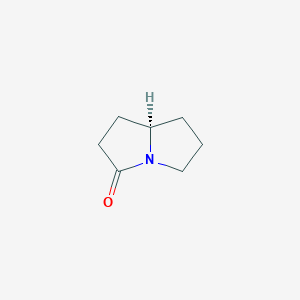
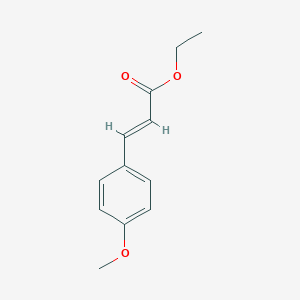
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
